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Compound of Interest

Compound Name: 2-Bromo-1,3-dinitrobenzene

Cat. No.: B1610738

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-
1,3-dinitrobenzene. Direct bromination of 1,3-dinitrobenzene is not a feasible route due to the
directing effects of the nitro groups, which favor substitution at the C-5 position. Therefore, this
guide details a more effective two-step synthesis involving the preparation of a key
intermediate, 2,6-dinitroaniline, followed by a Sandmeyer reaction to yield the target
compound.

l. Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials,
intermediates, and the final product involved in the synthesis of 2-Bromo-1,3-dinitrobenzene.

Table 1: Physicochemical Properties of Key Compounds
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Molecular ] ]
Molecular . Melting Point
Compound Weight ( g/mol Appearance
Formula ) (°C)
1-Chloro-2,6- Yellow crystalline
o CsH3CIN204 202.55 86-88 _
dinitrobenzene solid[1]
Orange-brown
2,6-Dinitroaniline CeHsN3Oa 183.12 138-142 crystalline
powder
2-Bromo-1,3- Yellow crystalline
o CsH3BrN20a4 247.00 107 _
dinitrobenzene solid[2]
Table 2: Expected Reaction Yields
Reaction Starting Material Product Expected Yield (%)
) 1-Chloro-2,6- o . High (specific yield not
Ammonolysis o 2,6-Dinitroaniline o
dinitrobenzene detailed in sources)
71-74 (by analogy to
) o » 2-Bromo-1,3- (by ) g)./
Sandmeyer Reaction 2,6-Dinitroaniline the chloro derivative)

dinitrobenzene

[1]

Il. Experimental Protocols

The synthesis of 2-Bromo-1,3-dinitrobenzene is achieved through a two-step process. The
first step involves the synthesis of the precursor, 2,6-dinitroaniline, from 1-chloro-2,6-
dinitrobenzene. The second step is the conversion of 2,6-dinitroaniline to 2-Bromo-1,3-
dinitrobenzene via a Sandmeyer reaction.

Step 1: Synthesis of 2,6-Dinitroaniline from 1-Chloro-2,6-
dinitrobenzene

This procedure is based on the ammonolysis of 2,6-dinitrochlorobenzene.[3]

Materials:
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e 1-Chloro-2,6-dinitrobenzene

e Agueous ammonia (e.g., 28-30% solution)

o Ethanol (optional, as a co-solvent)

Procedure:

 In a pressure vessel, place 1-chloro-2,6-dinitrobenzene.

o Add an excess of agueous ammonia. The use of a co-solvent like ethanol can aid in
solubility.

o Seal the vessel and heat the mixture with stirring. The reaction temperature and time will
depend on the scale and specific conditions, but typically ranges from 100-150 °C for several
hours.

 After the reaction is complete, cool the vessel to room temperature.

¢ Vent any excess pressure carefully.

e The product, 2,6-dinitroaniline, will precipitate out of the solution upon cooling.

o Collect the solid product by filtration.

e Wash the product with cold water to remove any residual ammonia and ammonium salts.

e The product can be further purified by recrystallization from a suitable solvent, such as
ethanol.

» Dry the purified 2,6-dinitroaniline before proceeding to the next step.

Step 2: Synthesis of 2-Bromo-1,3-dinitrobenzene via
Sandmeyer Reaction

This protocol is adapted from the well-established procedure for the synthesis of 1-chloro-2,6-
dinitrobenzene from 2,6-dinitroaniline.[1]
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Materials:

e 2 6-Dinitroaniline

o Concentrated sulfuric acid (H2SOa)

e Sodium nitrite (NaNO2)

e Glacial acetic acid

e Cuprous bromide (CuBr)

e Hydrobromic acid (HBr, concentrated)

e Ice

Procedure:

Part A: Diazotization of 2,6-Dinitroaniline

 In athree-necked flask equipped with a mechanical stirrer and a thermometer, place 160 mL
of concentrated sulfuric acid.

o With stirring, add 15.2 g (0.22 mole) of solid sodium nitrite in portions over 10-15 minutes.

e Heat the mixture to 70 °C and stir until all the sodium nitrite has dissolved.

e Cool the solution to 25-30 °C in an ice bath.

e In a separate beaker, dissolve 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial
acetic acid.

e Slowly add the warm 2,6-dinitroaniline solution to the sulfuric acid-sodium nitrite mixture,
maintaining the temperature below 40 °C with external cooling.

 After the addition is complete, stir the resulting solution at 40 °C for 30 minutes to ensure
complete diazotization.

Part B: Sandmeyer Reaction
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e In a2 L beaker, prepare a solution of cuprous bromide. This can be done by dissolving an
appropriate amount of CuBr (approximately 0.44 mole) in concentrated hydrobromic acid.
Cool this solution in an ice bath.

o Add the previously prepared diazonium salt solution in portions to the cold cuprous bromide
solution over about 5 minutes with manual stirring. Control the rate of addition to manage the
effervescence.

o The mixture will become hot during the addition. Stir it intermittently while cooling in an ice
bath until the effervescence subsides.

o Heat the reaction mixture on a steam bath with occasional stirring until the temperature
reaches 80 °C.

e Maintain this temperature for about 20 minutes until the evolution of nitrogen gas ceases.

e Add an equal volume of water to the reaction mixture and cool it in an ice bath for several
hours to precipitate the product.

o Collect the yellow, crystalline 2-Bromo-1,3-dinitrobenzene by suction filtration.
e Wash the product thoroughly with water.

e The product can be recrystallized from 90% acetic acid or a mixture of benzene and
petroleum ether for further purification.

e Dry the final product. The expected yield is in the range of 71-74%.[1]

lll. Reaction Pathways and Workflows

The following diagrams illustrate the synthetic pathway and the experimental workflow for the
preparation of 2-Bromo-1,3-dinitrobenzene.
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Step 2: Sandmeyer Reaction

NaNO2, H2S04 CuBr, HBr

2,6-Dinitroaniline 2,6-Dinitrophenyldiazonium Salt 2-Bromo-1,3-dinitrobenzene

Step 1: Synthesis of 2,6-Dinitroaniline

NH3 (aq)

1-Chloro-2,6-dinitrobenzene P 2,6-Dinitroaniline

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Bromo-1,3-dinitrobenzene.
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Part A: Diazotization

Dissolve NaNO2 in H2S04

!

Add 2,6-Dinitroaniline in Acetic Acid

;

Stir at 40°C for 30 min

Part B: Sandmey%r Reaction & Workup

Prepare cold CuBr/HBr solution

;

Add Diazonium Salt Solution

)

Heat to 80°C

)

Add water and cool

;

Filter and wash the product

)

Recrystallize and dry

2-Bromo-1,3-dinitrobenzene

Click to download full resolution via product page

Caption: Experimental workflow for the Sandmeyer reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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